Reduced Lipophilicity (XLogP3) of the 6-Chloro Regioisomer Relative to the 5-Chloro Analog
The 6-chloro substitution pattern yields a lower computed lipophilicity compared to the 5-chloro regioisomer. Specifically, PubChem-computed XLogP3 values are 2.2 for 1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide versus 2.6 for the 5-chloro analog [1]. This 0.4 log unit difference, with identical TPSA (72.4 Ų) and hydrogen-bond donor/acceptor counts, indicates a meaningful divergence in predicted membrane permeability and nonspecific protein binding that can influence both in vitro assay performance and in vivo pharmacokinetic behavior [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide (CID 154883472): XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = 0.4 (lower for 6-chloro isomer) |
| Conditions | PubChem computed descriptors (XLogP3 3.0 algorithm); identical TPSA (72.4 Ų), HBD (1), HBA (4), rotatable bonds (2) for both isomers |
Why This Matters
Procurement specifications requiring minimal lipophilicity-driven off-target binding or optimized aqueous solubility should favor the 6-chloro isomer over the 5-chloro isomer based on this quantifiable difference.
- [1] PubChem Computed Properties: CID 154565645 (6-chloro) XLogP3 = 2.2; CID 154883472 (5-chloro) XLogP3 = 2.6. National Center for Biotechnology Information. Accessed 2026-05-10. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. (Contextual reference for XLogP3 interpretation in permeability and promiscuity.) View Source
